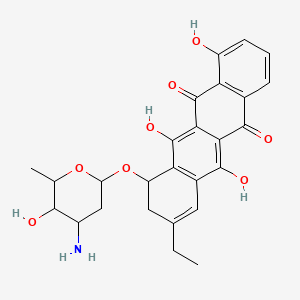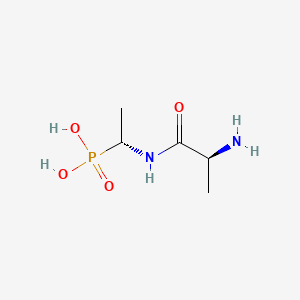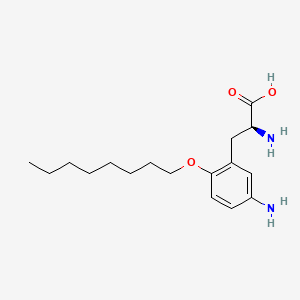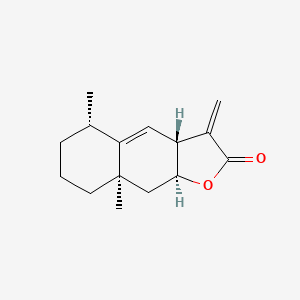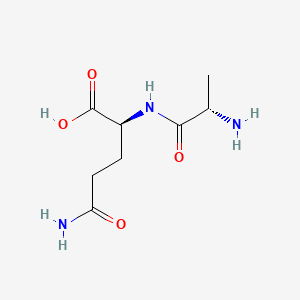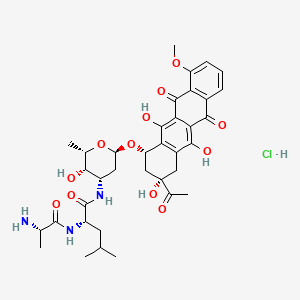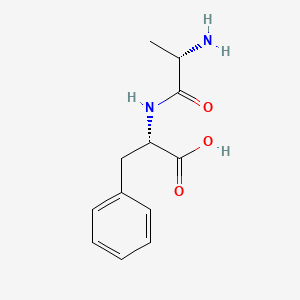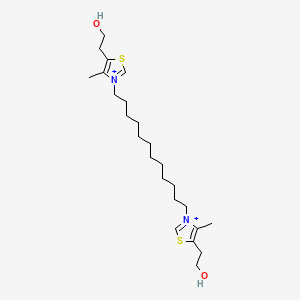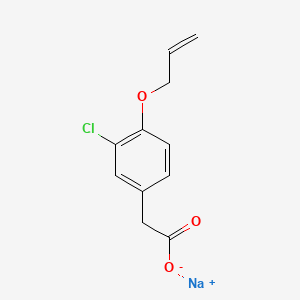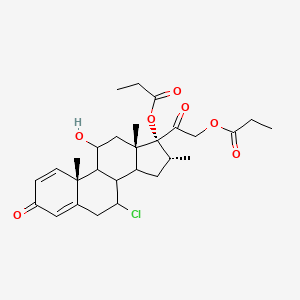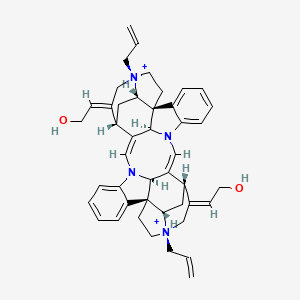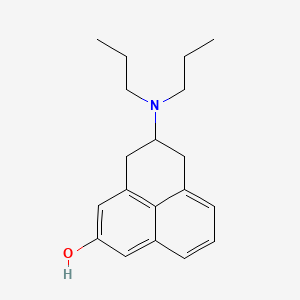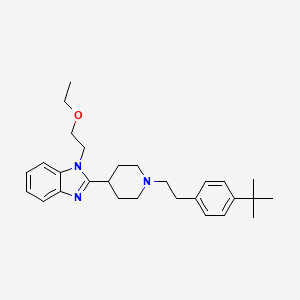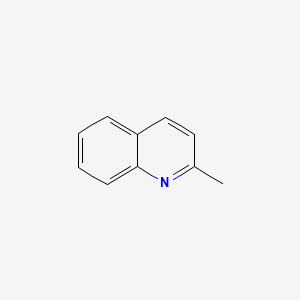
2-Methylchinolin
Übersicht
Beschreibung
Quinaldine, also known as 2-methylquinoline, is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, featuring a methyl group at the second position of the quinoline ring. Quinaldine is a colorless oil, although commercial samples may appear colored. It is bioactive and is primarily used in the preparation of various dyes, pharmaceuticals, and as a precursor to other chemical compounds .
Wissenschaftliche Forschungsanwendungen
Quinaldine has a wide range of applications in scientific research and industry:
Wirkmechanismus
Target of Action
Quinaldine, also known as 2-methylquinoline, is a bioactive compound It’s worth noting that quinoline derivatives have been found to interact with dna .
Mode of Action
It’s known that quinaldine can be converted to 4-hydroxyquinaldine by quinaldine 4-oxidase . This enzyme likely enhances internal oxidative stress when cells are growing on quinaldine as a carbon source .
Biochemical Pathways
Quinaldine is metabolized by the quinaldine 4-oxidase enzyme, which is part of the quinaldine degradation pathway . This enzyme converts quinaldine to 4-hydroxyquinaldine . The degradation of quinaldine is a part of the broader biochemical pathways involved in the metabolism of aromatic compounds.
Pharmacokinetics
It’s known that quinaldine is insoluble in water , which could affect its absorption and distribution in the body.
Result of Action
The conversion of quinaldine to 4-hydroxyquinaldine by quinaldine 4-oxidase is a key step in the metabolism of quinaldine . This metabolic transformation allows organisms to utilize quinaldine as a source of carbon and energy .
Action Environment
The action of quinaldine can be influenced by various environmental factors. For instance, quinaldine is used in the manufacturing of anti-malaria drugs, dyes, and food colorants . It’s also used as an anaesthetic in fish transportation . In some Caribbean islands, it’s used to facilitate the collection of tropical fish from reefs . The environmental context can therefore influence the action, efficacy, and stability of quinaldine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinaldine can be synthesized through several methods, with the most common being the Skraup synthesis and the Doebner-von Miller variation of the Skraup reaction.
Skraup Synthesis: This method involves the reaction of aniline with paraldehyde in the presence of sulfuric acid and an oxidizing agent. The reaction conditions typically include heating the mixture to around 180-200°C.
Doebner-von Miller Variation: This method uses aniline and crotonaldehyde under similar conditions to the Skraup synthesis, with sulfuric acid as the catalyst.
Industrial Production Methods: Industrially, quinaldine is often recovered from coal tar, a byproduct of coal processing. The extraction process involves distillation and purification to isolate quinaldine from other components present in coal tar .
Analyse Chemischer Reaktionen
Quinaldine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Quinaldine can be oxidized to quinaldine N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Hydrogenation of quinaldine results in the formation of 2-methyltetrahydroquinoline.
Substitution: Quinaldine can participate in electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Quinaldine N-oxide.
Reduction: 2-Methyltetrahydroquinoline.
Substitution: Substituted quinaldine derivatives (e.g., nitroquinaldine, bromoquinaldine).
Vergleich Mit ähnlichen Verbindungen
Quinaldine is part of a broader class of compounds known as quinolines. Similar compounds include quinoline, isoquinoline, and various substituted quinolines.
Quinoline: The parent compound of quinaldine, lacking the methyl group at the second position.
Isoquinoline: An isomer of quinoline with the nitrogen atom located at a different position in the ring structure.
Substituted Quinolines: Compounds with various substituents on the quinoline ring, such as nitroquinoline, bromoquinoline, and others.
Uniqueness of Quinaldine: Quinaldine’s uniqueness lies in its specific methyl substitution, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it particularly useful in the synthesis of dyes, pharmaceuticals, and other specialized applications .
Eigenschaften
IUPAC Name |
2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQFGGVLNAIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62763-89-7 (hydrochloride), 655-76-5 (monosulfate) | |
| Record name | 2-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3040271 | |
| Record name | 2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index] | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinoline, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinaldine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
175 °F (NTP, 1992) | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00946 [mmHg] | |
| Record name | Quinaldine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-63-4, 27601-00-9 | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG30M0M87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 °F (NTP, 1992), -1.5 °C | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quinaldine?
A1: Quinaldine has the molecular formula C10H9N and a molecular weight of 143.19 g/mol. [, , , ]
Q2: What spectroscopic data is available for quinaldine and its derivatives?
A2: Researchers have employed various spectroscopic techniques to characterize quinaldine and its derivatives. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, resonance Raman spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy. [, , , , , , , ]
Q3: What are the primary applications of quinaldine?
A3: Quinaldine is widely utilized in various applications, including the synthesis of dyes, pharmaceuticals, and other valuable chemicals. Notably, its use as an anesthetic for fish is well-documented. [, , , , , , , , ]
Q4: How does quinaldine function as a fish anesthetic?
A4: While the precise mechanism of action remains unclear, research suggests that quinaldine enters the fish's system through absorption across the gill membranes. This likely leads to a depression of the central nervous system, inducing anesthesia. [, , , , ]
Q5: Are there any factors influencing the effectiveness of quinaldine as a fish anesthetic?
A5: Yes, several factors can impact quinaldine's efficacy as a fish anesthetic. These include the pH of the solution, temperature, fish species, and size. Notably, lower pH levels can significantly reduce its effectiveness. [, , , , ]
Q6: Does quinaldine pose any risks to fish or their eggs?
A6: Research indicates that quinaldine is generally safe for fish when used at appropriate concentrations. Studies on rainbow trout eggs demonstrated no harmful effects at concentrations typically used in spawning operations. []
Q7: Can quinaldine be used for transporting live fish?
A7: Yes, quinaldine has proven effective in live fish transport. Its use in a buffered, antibiotic-containing transport medium is patented. [, ]
Q8: Can quinaldine be degraded by microorganisms?
A8: Yes, various bacterial species, particularly those belonging to the genus Arthrobacter, can utilize quinaldine as their sole carbon and energy source. [, , , , , ]
Q9: What is the pathway for microbial degradation of quinaldine?
A9: Arthrobacter species degrade quinaldine through a series of enzymatic steps, ultimately converting it to anthranilate. Key enzymes involved include quinaldine 4-oxidase and N-acetylanthranilate amidase. [, , , ]
Q10: Are there genetic elements associated with quinaldine degradation in bacteria?
A10: Yes, the genes responsible for quinaldine degradation are often located on large linear plasmids, like pAL1 in Arthrobacter nitroguajacolicus Rü61a. These plasmids can be transferred between different Arthrobacter species. [, , ]
Q11: What is quinaldine 4-oxidase and why is it significant?
A11: Quinaldine 4-oxidase (Qox) is a molybdenum-containing hydroxylase that plays a crucial role in the initial steps of quinaldine degradation. It catalyzes the hydroxylation of quinaldine to 1H-4-oxoquinaldine. This enzyme is notable for its versatility in substrate specificity and its ability to function as both an oxidase and a dehydrogenase. [, , ]
Q12: What role does 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase play in quinaldine degradation?
A12: 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase catalyzes a unique type of oxygenolytic ring cleavage reaction in the quinaldine degradation pathway. This enzyme acts on 1H-3-hydroxy-4-oxoquinaldine, ultimately producing N-acetyl-anthranilic acid and carbon monoxide. [, ]
Q13: How does the regulation of quinaldine catabolism occur in bacteria?
A13: Transcriptional repressors, like MeqR2 in Arthrobacter sp. strain Rue61a, play a crucial role in controlling the expression of genes involved in quinaldine catabolism. These repressors bind to specific DNA sequences within the promoter regions of catabolic genes, inhibiting their transcription. The activity of MeqR2 is specifically modulated by anthraniloyl-CoA, a key intermediate in the quinaldine degradation pathway. []
Q14: How is quinaldine sulfate synthesized?
A14: Quinaldine sulfate, a crystalline form of quinaldine, is synthesized by reacting quinaldine with sulfuric acid. This salt exhibits improved handling and solubility compared to pure quinaldine. []
Q15: How does the pH of the solution impact the chemical behavior of quinaldine?
A15: The pH of the solution significantly influences the ionization state of quinaldine. At lower pH levels, quinaldine exists primarily in its protonated (cationic) form, while at higher pH levels, it exists predominantly in its un-ionized (neutral) form. This shift in ionization state affects its solubility, stability, and biological activity. [, ]
Q16: What is the impact of the quinaldine's ionization state on its uptake by fish?
A16: Research suggests that only the un-ionized form of quinaldine effectively penetrates fish tissues. Consequently, the pH of the solution directly influences the amount of quinaldine that enters the fish's system, ultimately affecting the anesthetic potency. []
Q17: Can quinaldine undergo hydrogenation reactions?
A17: Yes, quinaldine can be hydrogenated under specific conditions, leading to the formation of various hydrogenated derivatives, such as 1,2,3,4-tetrahydroquinaldine (1-THQ), 5,6,7,8-tetrahydroquinaldine (5-THQ), and decahydroquinaldine (DHQ). []
Q18: What factors influence the selectivity of quinaldine hydrogenation?
A18: The selectivity of quinaldine hydrogenation is influenced by several factors, including the catalyst used, temperature, pressure, and the presence of substituents on the quinaldine molecule. Notably, steric hindrance caused by the methyl group adjacent to the nitrogen atom in quinaldine plays a significant role in determining the product distribution. [, ]
Q19: Can quinaldine be used in the development of novel nanostructured materials?
A19: Yes, quinaldine and its derivatives have shown potential as building blocks for constructing nanostructured materials. For instance, quinaldine red, a dye derived from quinaldine, exhibits self-assembly properties in aqueous solutions, forming chromonic liquid crystals. These liquid crystals possess unique optical and electrical properties that make them attractive for applications in displays, sensors, and other optoelectronic devices. [, ]
Q20: How does quinaldine red form chromonic liquid crystals?
A20: Quinaldine red molecules self-assemble into columnar aggregates in aqueous solutions driven by attractive aromatic interactions between the dye molecules. These columnar aggregates align themselves in a specific orientation at higher concentrations, resulting in the formation of nematic liquid crystals. The formation and properties of these liquid crystals are influenced by factors such as concentration, temperature, and the presence of other molecules or ions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
